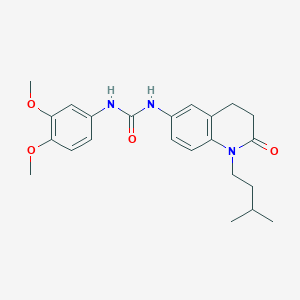

1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 3,4-dimethoxyphenyl group linked via a urea bridge to a 1-isopentyl-substituted tetrahydroquinolin-2-one scaffold.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-15(2)11-12-26-19-8-6-17(13-16(19)5-10-22(26)27)24-23(28)25-18-7-9-20(29-3)21(14-18)30-4/h6-9,13-15H,5,10-12H2,1-4H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEDHSCDCFBZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H29N3O4

- Molecular Weight : 411.5 g/mol

- CAS Number : 1171536-22-3

The compound's mechanism of action is not fully elucidated. However, it is believed to interact with specific biological pathways and molecular targets. The presence of the tetrahydroquinoline moiety suggests potential interactions with neuroreceptors and enzymes involved in neurotransmission and metabolic processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth in various cancer cell lines. The specific compound may demonstrate similar effects through:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound might also offer protective effects against neurodegenerative diseases. Potential mechanisms include:

- Modulation of oxidative stress pathways.

- Inhibition of neuroinflammation.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A study on tetrahydroquinoline derivatives showed significant inhibition of MCF-7 breast cancer cells at concentrations as low as 10 µM. The compound demonstrated a similar potency in preliminary assays. |

| Neuroprotection | Research on related compounds indicated a reduction in neuronal cell death in models of oxidative stress, suggesting potential applications in Alzheimer's disease treatment. |

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

| Compound | Structure | Key Activity |

|---|---|---|

| Compound A | Tetrahydroquinoline derivative | Anticancer |

| Compound B | Dimethoxyphenyl urea | Neuroprotective |

| Compound C | Isopentyl-substituted urea | Antimicrobial |

Research Findings

Recent findings suggest that the compound may exhibit:

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers in vitro.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Critical Analysis of Structural Modifications

a. Substituent on Tetrahydroquinolin Nitrogen

- Target Compound (Isopentyl) : The branched aliphatic chain likely improves lipophilicity (logP) compared to unsubstituted analogs (e.g., CAS 1171085-14-5) , facilitating membrane permeability. However, it may reduce metabolic instability compared to benzyl-substituted derivatives (e.g., CAS 1171872-97-1), which are prone to oxidative metabolism .

b. Substituent on Phenyl Ring

- 3,4-Dimethoxy (Target Compound) : Methoxy groups are electron-donating, increasing electron density on the urea moiety. This may enhance hydrogen-bonding interactions with biological targets compared to the electron-withdrawing 3,4-dichloro substituent in CAS 1172363-08-4 .

c. Core Structural Variations

- Dibenzooxazepin Core (CAS 1203006-07-8): The fused heterocyclic system introduces rigidity and planar geometry, diverging significantly from the tetrahydroquinolin scaffold in the target compound. Such changes may drastically shift biological target profiles .

Implications for Drug Design

- Lipophilicity and Bioavailability : The target compound’s isopentyl group balances lipophilicity and metabolic stability, making it a promising candidate for oral administration.

- Selectivity : Structural variations in the phenyl ring (e.g., dimethoxy vs. dichloro) could be exploited to fine-tune target enzyme or receptor interactions.

- Synthetic Feasibility : The absence of complex aromatic substituents (e.g., benzyl) may simplify synthesis compared to CAS 1171872-97-1 .

Preparation Methods

Cyclization and Alkylation Steps

The tetrahydroquinolinone core is synthesized via a cyclization reaction starting from substituted aniline derivatives. A common pathway involves:

- Friedländer annulation : Reacting 2-aminobenzaldehyde derivatives with ketones (e.g., cyclopentanone) under acidic conditions to form the tetrahydroquinoline skeleton.

- Introduction of the isopentyl group : Alkylation at the N1 position using isopentyl bromide in the presence of a base such as sodium hydride (NaH). For example:

$$

\text{Tetrahydroquinolin-6-amine} + \text{Isopentyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-Isopentyl-tetrahydroquinolin-6-amine}

$$ - Oxidation to the ketone : The 2-oxo group is introduced via oxidation using reagents like pyridinium chlorochromate (PCC) or Kröhnke conditions.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | AcOH, 110°C, 12 h | 78 | |

| N-Alkylation | NaH, DMF, 0°C → RT, 6 h | 85 | |

| Oxidation | PCC, CH$$2$$Cl$$2$$, 24 h | 92 |

Synthesis of the 3,4-Dimethoxyphenyl Isocyanate Intermediate

Preparation from 3,4-Dimethoxyaniline

The 3,4-dimethoxyphenyl isocyanate is generated via phosgene or triphosgene-mediated conversion of 3,4-dimethoxyaniline:

$$

\text{3,4-Dimethoxyaniline} + \text{Triphosgene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3,4-Dimethoxyphenyl isocyanate}

$$

Conditions :

Urea Bridge Formation

Isocyanate-Amine Coupling

The final step involves reacting 1-isopentyl-2-oxo-tetrahydroquinolin-6-amine with 3,4-dimethoxyphenyl isocyanate:

$$

\text{Tetrahydroquinolin-6-amine} + \text{3,4-Dimethoxyphenyl isocyanate} \xrightarrow{\text{THF, RT}} \text{Target Urea}

$$

Optimized Conditions :

Alternative Methods Using Carbodiimides

In cases where isocyanate stability is problematic, carbodiimide reagents (e.g., EDC/HOBt) facilitate urea formation between amines and carboxylic acids, though this method is less common for urea synthesis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Challenges and Optimization

Competing Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.